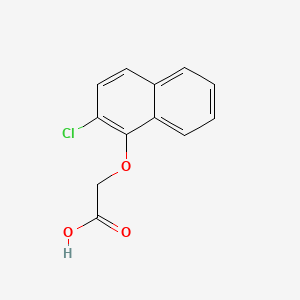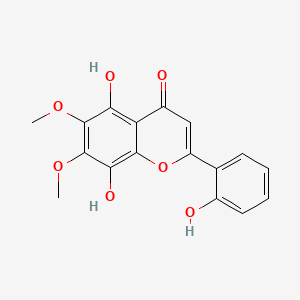
5,8,2'-Trihydroxy-6,7-dimethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8,2’-Trihydroxy-6,7-dimethoxyflavone is a naturally occurring flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities. This compound is characterized by its molecular formula C17H14O7 and a molecular weight of 330.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,2’-Trihydroxy-6,7-dimethoxyflavone typically involves the use of various organic reactions. One common method includes the condensation of appropriate phenolic compounds followed by methylation and hydroxylation steps. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the formation of the flavone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5,8,2’-Trihydroxy-6,7-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone into its corresponding dihydroflavone.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and substituted flavone derivatives. These products can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
5,8,2’-Trihydroxy-6,7-dimethoxyflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound is investigated for its antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 5,8,2’-Trihydroxy-6,7-dimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5,7,2’-Trihydroxy-6,8-dimethoxyflavone: Similar in structure but differs in the position of hydroxyl and methoxy groups.
5,6,4’-Trihydroxy-3,7-dimethoxyflavone: Another related compound with different substitution patterns.
Uniqueness
5,8,2’-Trihydroxy-6,7-dimethoxyflavone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. This distinct structure allows it to interact with different molecular targets and exhibit unique pharmacological properties .
Propiedades
Número CAS |
77056-21-4 |
|---|---|
Fórmula molecular |
C17H14O7 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
5,8-dihydroxy-2-(2-hydroxyphenyl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-5-3-4-6-9(8)18)24-15(12)14(21)17(16)23-2/h3-7,18,20-21H,1-2H3 |
Clave InChI |
BYGRZBWUKYXRHL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



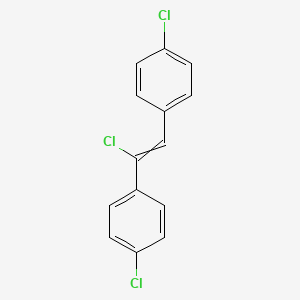
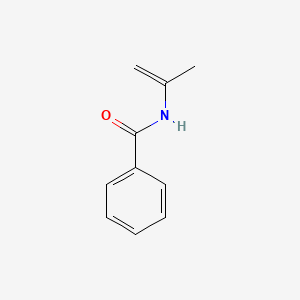

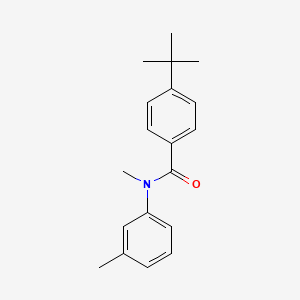
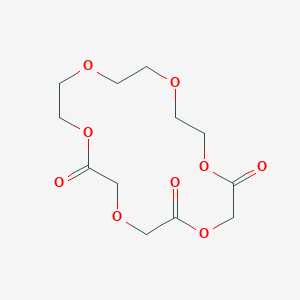
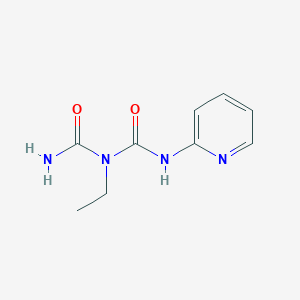


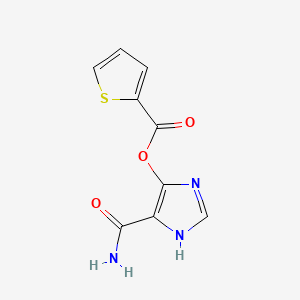

![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
